molecular formula C21H21N3O2 B191004 Coumarin 30 CAS No. 41044-12-6

Coumarin 30

Cat. No. B191004
CAS RN: 41044-12-6
M. Wt: 347.4 g/mol
InChI Key: KZFUMWVJJNDGAU-UHFFFAOYSA-N
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Description

Coumarin 30 (C30) is a laser dye that has a fluorescence yield that tends to unity, which can be potentially used in optical communications and sensors1. It is highly stable on the spin coating and shows high quantum efficiency upon low concentration doping1.



Synthesis Analysis

Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas2. Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation2.



Molecular Structure Analysis

The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings3.



Chemical Reactions Analysis

Coumarin and its derivatives have been shown to possess a variety of biological activities, including anti-HIV, anti-oxidant, anti-fungal, antihelmintic, and antibacterial properties4. They are used in food and cosmetic industries as additive and also found applications as insecticides, optical brighteners, fluorescent and laser dyes4.



Physical And Chemical Properties Analysis

The photophysical properties of the coumarin-fused-coumarins reveal that these compounds possess an absorption maximum in the visible region, particularly at 450 nm and a fluorescent maximum in the range of 400–500 nm with a large molar extinction co-efficient in the range of 1 × 10 42.


Scientific Research Applications

  • Medicinal Chemistry

    • Coumarin and its derivatives, including Coumarin 30, have been extensively studied for their potential in medicinal chemistry . They have shown promising results in treating various ailments, including cancer, metabolic disorders, and degenerative diseases .
    • The methods of application in this field often involve the synthesis of coumarin derivatives and testing their effects on various disease models .
    • The outcomes of these studies have shown that coumarin derivatives can effectively inhibit certain enzymes and pathways involved in disease progression .
  • Fluorescence Labeling

    • Coumarin 30, like other coumarin derivatives, is often used as a fluorophore in fluorescence labeling of biomolecules .
    • The method involves attaching the coumarin derivative to the biomolecule of interest, which can then be detected and tracked using fluorescence microscopy .
    • This application has greatly enhanced our ability to study complex biological systems and processes .
  • Metal Ion Detection

    • Coumarin derivatives have been used to develop fluorescent chemosensors for detecting heavy metal ions .
    • The method involves the use of coumarin-based fluorescent probes that can selectively bind to specific metal ions, causing a change in their fluorescence properties .
    • This application has been particularly useful in environmental monitoring and analytical chemistry .
  • Dye Lasers

    • Coumarin 30 is used as a dye in dye lasers .
    • In this application, the coumarin dye is excited by a pump source (like a flash lamp), and it emits light at a specific wavelength .
    • The results of this application include the production of laser light that can be used in various technological and scientific applications .
  • Cancer Treatment

    • Coumarin 30, like other coumarin derivatives, has shown potential in cancer treatment .
    • The methods of application often involve testing the effects of coumarin derivatives on cancer cell lines .
    • The outcomes of these studies have shown that coumarin derivatives can inhibit cancer cell growth and proliferation .
  • Optical Communications and Sensors

    • Coumarin 30 has a fluorescence yield that tends to unity, which can be potentially used in optical communications and sensors .
    • The method involves using the fluorescence properties of Coumarin 30 to transmit or detect signals .
    • The outcomes of this application could include more efficient and sensitive optical communication systems and sensors .
  • Microenvironment Polarity Detection

    • Coumarin 30, like other coumarin derivatives, can be used for microenvironment polarity detection .
    • The method involves using the fluorescence properties of Coumarin 30 to detect changes in the polarity of a microenvironment .
    • This application has been particularly useful in studying biological systems and chemical reactions .
  • Fluorescence Resonance Energy Transfer (FRET)

    • Coumarin 30 can be used as a donor with fluorescein as an acceptor to study the time resolved fluorescence resonance energy transfer (FRET) .
    • The method involves exciting the donor (Coumarin 30) and measuring the energy transfer to the acceptor (fluorescein) .
    • This application is useful in studying molecular interactions and distances .
  • Fabrication of Diodes

    • Coumarin 30 can form a thin film on p-silicon (p-Si) semiconductor, which can be used to fabricate the aluminum/C30/p-Si based diodes .
    • The method involves depositing a thin film of Coumarin 30 on a p-Si semiconductor and then fabricating the diode .
    • The outcomes of this application include the production of efficient diodes for electronic devices .
  • Flavor Enhancer

    • Coumarin 30 is widely used as a flavor enhancer in food production .
    • The method involves adding Coumarin 30 to food products to enhance their aroma .
    • The outcomes of this application include improved taste and aroma of food products .
  • Anticoagulants

    • Coumarin 30 is widely used as an anticoagulant and intermediate in pharmaceuticals .
    • The method involves using Coumarin 30 in the synthesis of anticoagulant drugs .
    • The outcomes of this application include effective treatment of thrombosis .
  • Fluorescent Materials

    • Coumarin 30 has been utilized to produce low-cost fluorescent materials .
    • The method involves using the luminescence activity of Coumarin 30 to create materials that emit light when excited .
    • The outcomes of this application include the production of visual brighteners, fluorescence displays, and sunburn prevention therapies .
  • Fluorescent Probes

    • Coumarin 30 and other coumarin fluorescent probes have been used extensively in biochemistry, environmental protection, and disease prevention .
    • The method involves modifying the existing substituents on the core of coumarin compounds .
    • The outcomes include the detection of metal ions, environmental polarity, and active small molecules related to certain diseases .
  • Natural Fluorophore

    • Coumarin 30 has been used as a natural fluorophore .
    • The method involves using the fluorescence properties of Coumarin 30 for various applications such as fluorescent labeling, metal ion detection, microenvironment polarity detection, and pH detection .
    • The outcomes include enhanced fluorescence-based studies and applications .
  • Fabrication of Aluminum/C30/p-Si Based Diodes

    • Coumarin 30 can form a thin film on p-silicon (p-Si) semiconductor, which can be used to fabricate the aluminum/C30/p-Si based diodes .
    • The method involves depositing a thin film of Coumarin 30 on a p-Si semiconductor and then fabricating the diode .
    • The outcomes include the production of efficient diodes for electronic devices .
  • Fragrance and Flavor Enhancer

    • Coumarin 30 is widely used in the beauty industry to add fragrance and flavor to cosmetic products such as perfumes, lotions, and shampoos .
    • The method involves adding Coumarin 30 to cosmetic products to enhance their aroma .
    • The outcomes include improved fragrance and flavor of cosmetic products .
  • Pharmacological and Biological Effects

    • Coumarin 30 has been used in medicine for its pharmacological and biological effects, such as anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective .
    • The method involves using Coumarin 30 in the synthesis of drugs .
    • The outcomes include effective treatment of various ailments .
  • Low-Cost Fluorescent Materials

    • Coumarin 30 has been utilized to produce low-cost fluorescent materials .
    • The method involves using the luminescence activity of Coumarin 30 to create materials that emit light when excited .
    • The outcomes include the production of visual brighteners, fluorescence displays, and sunburn prevention therapies .

properties

IUPAC Name

7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one
Source PubChem
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InChI

InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFUMWVJJNDGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
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DSSTOX Substance ID

DTXSID6068272
Record name 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-
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Molecular Weight

347.4 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Coumarin 30
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Product Name

Coumarin 30

CAS RN

41044-12-6
Record name 7-(Diethylamino)-3-(1-methyl-2-benzimidazolyl)coumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
985
Citations
A Tombak, YS Ocak, S Asubay, T Kilicoglu… - Materials science in …, 2014 - Elsevier
… of Coumarin 30. The main objectives of this study were to construct an organic–inorganic heterojunction by using Coumarin 30… fabricated by forming a thin film of Coumarin 30 on a p-Si …
Number of citations: 51 www.sciencedirect.com
S Senthilkumar, S Nath, H Pal - Photochemistry and …, 2004 - Wiley Online Library
… In the present work, the solvent polarity and temperature effect on the photophysical properties of coumarin-30 (C30) dye have been investigated to understand the detailed deexcitation …
Number of citations: 119 onlinelibrary.wiley.com
A Das, S Das, A Biswas… - The Journal of Physical …, 2021 - ACS Publications
Steady-state and time-resolved spectroscopic studies demonstrate that two members of the coumarin class of dyes, coumarin 7 (C7) and coumarin 30 (C30), undergo self-aggregation …
Number of citations: 9 pubs.acs.org
H Seo, S Aihara, M Kubota… - Japanese journal of …, 2010 - iopscience.iop.org
… coumarin 30/tris(8-hydroxyquinoline)aluminum (Alq3) and fullerene (C60, 10%) : coumarin 30 (… film consisting of coumarin 30/Alq3 (sample A) and C60 (10%) : coumarin 30 (90%)/Alq3 (…
Number of citations: 15 iopscience.iop.org
EB Sveshnikova, SS Dudar', LY Mironov… - Optics and …, 2012 - Springer
… ) and Ln(III) ions, coumarin 30 molecules are completely incorporated from the solution into … the coumarin 30 cofluorescence has not been observed. Our results show that coumarin 30 …
Number of citations: 10 link.springer.com
T Bayraktutan, Y Onganer - Journal of Luminescence, 2022 - Elsevier
… In this study, photophysical properties and photodynamics of Coumarin 30 (C30) dye were studied in detail in reverse micelles by using spectroscopy techniques. The reverse micelle …
Number of citations: 1 www.sciencedirect.com
T Sakai, H Seo, S Aihara, M Kubota… - … Crystals and Liquid …, 2012 - Taylor & Francis
… photoconductive film consisting of coumarin 30 with and without … However, C 60 -doped coumarin 30 film has a weak … (NMe 2 -silole) in coumarin 30 photoconductive films for use in a …
Number of citations: 6 www.tandfonline.com
MP Poudel, AA Kolomenskii, HA Schuessler - Applied optics, 2010 - opg.optica.org
… In this paper, we have optimized the two-photon excitation of Coumarin 30 dye molecules in … The Coumarin 30 molecule has a large two-photon absorption cross section around 800 nm …
Number of citations: 6 opg.optica.org
N Barooah, R Khurana, J Mohanty… - …, 2017 - Wiley Online Library
Host‐guest interaction of macrocyclic receptor, cucurbit[8]uril (CB8), with neutral bichromophoric coumarin 30 (C30) dye has been investigated using various spectroscopic tools. …
RD Singh, AK Sharma, NV Unnikrishnan… - Journal of Modern …, 1990 - Taylor & Francis
A study has been made of the effect of acceptor concentration on the energy transfer from Coumarin-30 (donor) to Rhodamine-6G (acceptor) using a laser fluorimeter. The nature of the …
Number of citations: 13 www.tandfonline.com

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